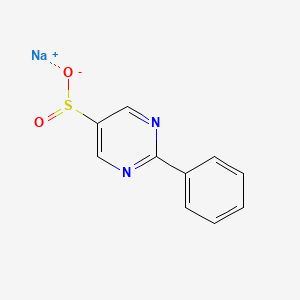
4-Methyl-2-(trifluoromethyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(trifluoromethyl)thiazole is a heterocyclic organic compound featuring a five-membered ring structure that includes sulfur and nitrogen atoms. This compound is part of the thiazole family, known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(trifluoromethyl)thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromo-4-methylthiazole with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic route but is optimized for large-scale production with considerations for cost, safety, and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-2-(trifluoromethyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(trifluoromethyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its role in developing new therapeutic agents, particularly in oncology and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(trifluoromethyl)thiazole involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
- 4-Methyl-2-(trifluoromethyl)phenylthiazole
- 2,4-Disubstituted thiazoles
Comparison: 4-Methyl-2-(trifluoromethyl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it exhibits higher stability and reactivity, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C5H4F3NS |
|---|---|
Molekulargewicht |
167.15 g/mol |
IUPAC-Name |
4-methyl-2-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C5H4F3NS/c1-3-2-10-4(9-3)5(6,7)8/h2H,1H3 |
InChI-Schlüssel |
LVEMMYKHPXAZQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Bromobicyclo[3.1.1]heptan-1-amine](/img/structure/B12956783.png)

![2-([1,1'-Biphenyl]-3-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B12956794.png)





![5-Bromo-6-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B12956847.png)


